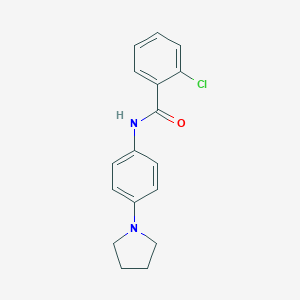![molecular formula C18H12ClN3O2 B246100 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide, also known as BCFA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BCFA belongs to the class of furamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide is based on its ability to selectively bind to protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. By binding to protein kinases, N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide can modulate their activity and provide insights into the signaling pathways that regulate cellular processes.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for protein kinase activity, N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide has also been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species. This property makes N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide a potential therapeutic agent for the treatment of diseases associated with oxidative stress.
実験室実験の利点と制限
One of the main advantages of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide is its selectivity for protein kinases. This property makes it an excellent tool for monitoring the activity of specific protein kinases in real-time. However, one of the limitations of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some experimental setups.
将来の方向性
There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide. One area of research is the development of new fluorescent probes based on N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide that can selectively bind to other enzymes or proteins. Another area of research is the use of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide as a potential therapeutic agent for the treatment of diseases associated with oxidative stress. Finally, there is a need for further studies to investigate the pharmacokinetics and toxicity of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide to assess its potential for use in vivo.
Conclusion:
In conclusion, N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide has been found to exhibit a range of biochemical and physiological effects and has been shown to be a selective fluorescent probe for the detection of protein kinase activity. While N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide has several advantages for lab experiments, it also has some limitations, including its low solubility in aqueous solutions. Future research on N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide should focus on developing new fluorescent probes, investigating its potential as a therapeutic agent, and assessing its pharmacokinetics and toxicity.
合成法
The synthesis of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide involves a multi-step process that starts with the preparation of 4-chloro-3-nitrophenylamine. This intermediate is then reacted with 2-aminobenzimidazole in the presence of a reducing agent to yield 3-(1H-benzimidazol-2-yl)-4-chloroaniline. The final step involves the reaction of 3-(1H-benzimidazol-2-yl)-4-chloroaniline with furan-2-carboxylic acid chloride to produce N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide.
科学的研究の応用
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide has been found to have several potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of protein kinase activity. N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide has been shown to selectively bind to protein kinases and undergo a conformational change upon phosphorylation, resulting in a change in its fluorescent properties. This property makes N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide an excellent tool for monitoring the activity of protein kinases in real-time.
特性
分子式 |
C18H12ClN3O2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12ClN3O2/c19-13-8-7-11(20-18(23)16-6-3-9-24-16)10-12(13)17-21-14-4-1-2-5-15(14)22-17/h1-10H,(H,20,23)(H,21,22) |
InChIキー |
FKEMWLXBODGVPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)Cl |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B246018.png)
![2-(3-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246020.png)
![4-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246021.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B246024.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B246027.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246030.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246039.png)
